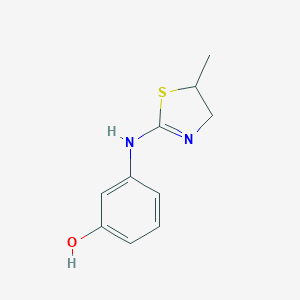
GID4 Ligand 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GID4 Ligand 3 is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GID4 Ligand 3 typically involves the reaction of 5-methyl-4,5-dihydro-1,3-thiazole-2-amine with phenol under specific conditions. One common method involves the use of a catalyst such as silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28g/mol |
IUPAC Name |
3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C10H12N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-5,7,13H,6H2,1H3,(H,11,12) |
InChI Key |
WAICHRCMCQSSEP-UHFFFAOYSA-N |
SMILES |
CC1CN=C(S1)NC2=CC(=CC=C2)O |
Canonical SMILES |
CC1CN=C(S1)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















